WAY-621924: A Technical Overview of a Novel Thiazole Derivative
WAY-621924: A Technical Overview of a Novel Thiazole Derivative
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and known properties of WAY-621924, a research chemical with the IUPAC name N-(4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide. Due to the limited availability of public data on this specific compound, this document summarizes the available chemical information and provides a contextual background based on the activities of structurally related thiazole-containing molecules.
Chemical Structure and Properties
WAY-621924 is a synthetic small molecule characterized by a central thiazole ring linked to a phenoxybenzamide moiety.[1] The structural details and physicochemical properties are summarized below.
Table 1: Chemical and Physical Properties of WAY-621924
| Property | Value | Source |
| IUPAC Name | N-(4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide | [1] |
| CAS Number | 745789-70-2 | MedChemExpress |
| Molecular Formula | C17H14N2O2S | [1] |
| Molecular Weight | 310.37 g/mol | [1] |
| Canonical SMILES | CC1=CSC(=N1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 | [1] |
| Appearance | Off-white to light yellow solid | MedChemExpress |
| Purity | ≥98.0% | MedChemExpress |
| Solubility | ≥ 100 mg/mL in DMSO | MedChemExpress |
| Storage | Store at -20°C | Shanghai YuanYe Biotechnology |
Biological Activity and Pharmacological Profile
As of the date of this document, there is no publicly available scientific literature detailing the specific biological activity, mechanism of action, or pharmacological profile of WAY-621924. Commercial suppliers list it as an "active molecule" or "inhibitor," but do not provide any specific targets or bioassay data.[2][3][4]
Context from Structurally Related Compounds
While specific data for WAY-621924 is lacking, the thiazole chemical scaffold is a well-recognized "privileged structure" in medicinal chemistry, known for its presence in a wide range of biologically active compounds.[1] Research on other N-(thiazol-2-yl)-benzamide analogs and related thiazole derivatives has revealed a variety of pharmacological activities, which may provide a theoretical context for the potential applications of WAY-621924. It is crucial to note that the following information is based on related but distinct molecules and should not be directly extrapolated to WAY-621924 without experimental validation.
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Anti-inflammatory and Anti-tumor Activity: Thiazole derivatives have been investigated for their potential as anti-inflammatory and anti-tumor agents.[5]
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Antimicrobial and Antifungal Properties: The thiazole ring is a key component of many compounds with demonstrated antimicrobial and antifungal activities.[6]
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Ion Channel Modulation: N-(thiazol-2-yl)-benzamide analogs have been identified as selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. These compounds act as negative allosteric modulators.
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Nrf2-ARE Pathway Activation: A novel thiazole derivative has been shown to protect against oxidative stress-induced cell death by activating the Nrf2-ARE (NF-E2-related factor 2-antioxidant response element) signaling pathway.[7]
Experimental Protocols
Due to the absence of published research detailing the biological evaluation of WAY-621924, no specific experimental protocols for this compound can be provided. However, based on the activities of related compounds, a general workflow for characterizing a novel thiazole derivative could be proposed.
Signaling Pathways
Without experimental data on the biological targets of WAY-621924, it is not possible to create a diagram of a specific signaling pathway that it modulates. However, based on the activity of a related thiazole compound, a simplified representation of the Nrf2-ARE pathway, which is involved in cellular protection against oxidative stress, is provided below for illustrative purposes.[7]
Conclusion
WAY-621924 is a research chemical with a defined chemical structure but without publicly available data on its biological activity. While the thiazole scaffold is of significant interest in medicinal chemistry, any potential biological effects of WAY-621924 remain to be elucidated through experimental investigation. This document serves as a summary of the currently available information and a guide for potential future research directions. Further studies are required to determine the pharmacological profile and mechanism of action of this compound.
References
- 1. N-(4-Methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide|RUO [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Buy N-[4-[[4-(4-fluorobenzoyl)phenoxy]methyl]-1,3-thiazol-2-yl]acetamide [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. A novel small molecule, N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy) acetamide, selectively protects against oxidative stress-induced cell death by activating the Nrf2-ARE pathway: therapeutic implications for ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
